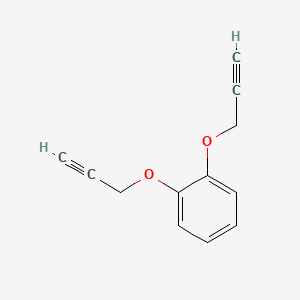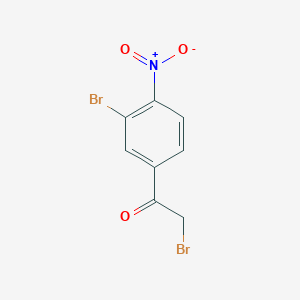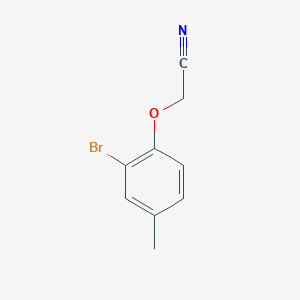
(2-Bromo-4-methylphenoxy)acetonitrile
Vue d'ensemble
Description
“(2-Bromo-4-methylphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H8BrNO . It is used in research and development .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . A specific synthetic method for a related compound, 2-bromine-4-methylphenol, involves the paracresol continuous bromination method .Molecular Structure Analysis
The molecular weight of “(2-Bromo-4-methylphenoxy)acetonitrile” is 226.07 . The molecular structure can be represented as BrC9H8NO .Applications De Recherche Scientifique
Organic Synthesis
Conversion Reactions: In recent decades, researchers have explored the conversion reactions of acetonitrile as a building block. These reactions involve transforming acetonitrile into valuable products. Notably, the compound’s good conductivity and environmentally friendly features make it a powerful tool for synthesizing nitrogen-containing compounds or nitrile-containing compounds .
Electrochemical Conversions: Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions. Its unique properties, including high relative permittivity and faint acidity, contribute to its effectiveness in these processes. Researchers have harnessed acetonitrile’s electrochemical properties to synthesize diverse compounds .
Cyanomethylation
(2-Bromo-4-methylphenoxy)acetonitrile: plays a crucial role in cyanomethylation reactions. By acting as a synthon, it contributes to the introduction of cyano groups into various organic molecules. These reactions are valuable for creating functionalized compounds with specific properties .
Synthesis of Tetrasubstituted Olefins
Researchers have explored the use of (2-Bromo-4-methylphenoxy)acetonitrile in the synthesis of tetrasubstituted olefins. These compounds find applications in materials science, pharmaceuticals, and agrochemicals. The compound’s reactivity allows for efficient construction of complex olefinic structures .
Heterocyclic Chemistry
Acetonitrile, including its brominated derivative, is a versatile building block in heterocyclic chemistry. It participates in the synthesis of various heterocycles, such as pyridines, pyrimidines, and imidazoles. These heterocyclic compounds have diverse applications, including drug discovery and materials science .
Amidation Reactions
The compound’s nitrile group enables amidation reactions, where it reacts with amines to form amides. Amidation is a fundamental process in organic chemistry, and (2-Bromo-4-methylphenoxy)acetonitrile contributes to this field .
Availability and Sourcing
For researchers interested in working with (2-Bromo-4-methylphenoxy)acetonitrile , it is available from suppliers such as ChemScene LLC . The compound’s formula is C9H8BrNO, with a molecular weight of 226.07 g/mol . It can be used as a starting material for various synthetic endeavors.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEQSGIKVPOAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-methylphenoxy)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




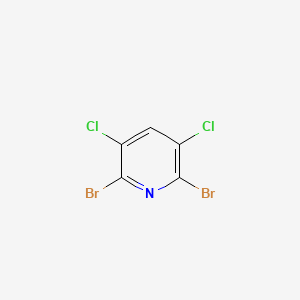
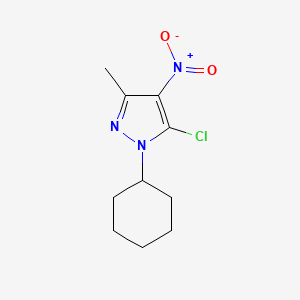


![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)


